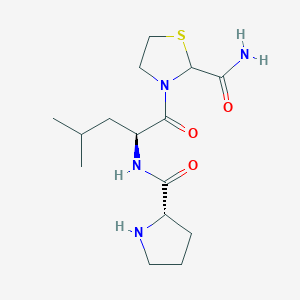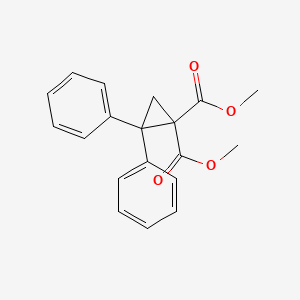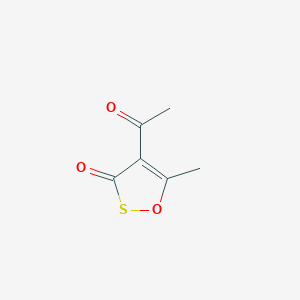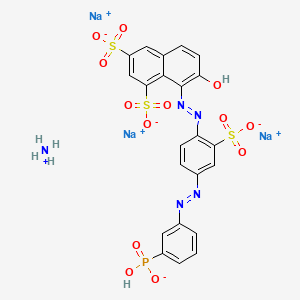
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, hydroxyl, phosphonic acid, and azo groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by the diazotization of aniline derivatives to form azo compounds. The final step involves coupling the diazonium salt with the sulfonated naphthalene derivative under controlled conditions to yield the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like chlorosulfonic acid. Major products formed from these reactions include quinones, amines, and substituted aromatic compounds.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt is used in various scientific research applications, including:
Chemistry: As a dye intermediate and in the synthesis of complex organic molecules.
Biology: As a staining agent for biological tissues.
Medicine: In the development of diagnostic agents and therapeutic compounds.
Industry: In the production of dyes, pigments, and other colorants.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. The azo groups can interact with biological molecules, leading to changes in their structure and function. The sulfonic acid and phosphonic acid groups can form strong interactions with metal ions, making the compound useful in chelation therapy and metal ion detection.
Comparison with Similar Compounds
Compared to other similar compounds, 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt is unique due to its combination of functional groups. Similar compounds include:
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((4-methylphenyl)azo)-2-sulfophenyl)azo)-, sodium salt: Lacks the phosphonic acid group.
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((4-hydroxyphenyl)azo)-2-sulfophenyl)azo)-, sodium salt: Lacks the phosphonic acid group and has a hydroxyl group instead of a methyl group.
These differences in functional groups result in variations in their chemical reactivity and applications.
Properties
CAS No. |
70729-64-5 |
|---|---|
Molecular Formula |
C22H17N5Na3O13PS3 |
Molecular Weight |
755.5 g/mol |
IUPAC Name |
azanium;trisodium;7-hydroxy-8-[[4-[[3-[hydroxy(oxido)phosphoryl]phenyl]diazenyl]-2-sulfonatophenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C22H17N4O13PS3.H3N.3Na/c27-18-7-4-12-8-16(41(31,32)33)11-20(43(37,38)39)21(12)22(18)26-25-17-6-5-14(10-19(17)42(34,35)36)24-23-13-2-1-3-15(9-13)40(28,29)30;;;;/h1-11,27H,(H2,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);1H3;;;/q;;3*+1/p-3 |
InChI Key |
LMDCIBKKADONFG-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)[O-])N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[NH4+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


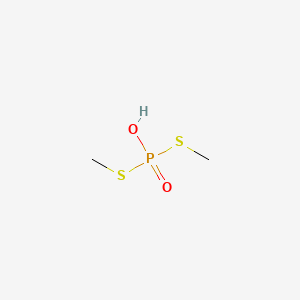
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
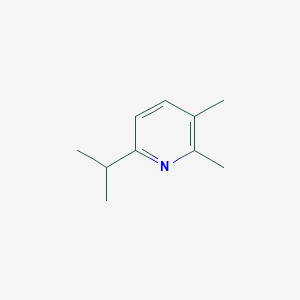
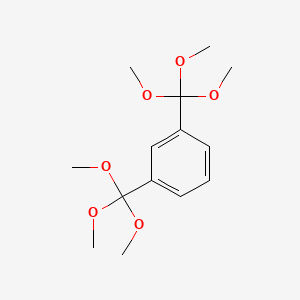

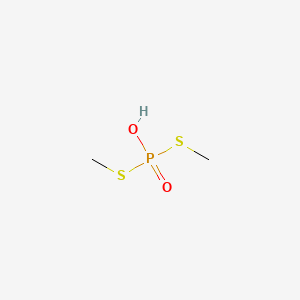
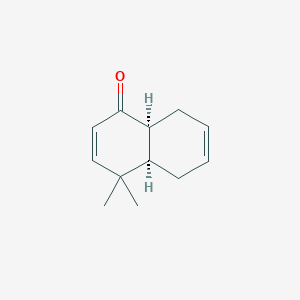
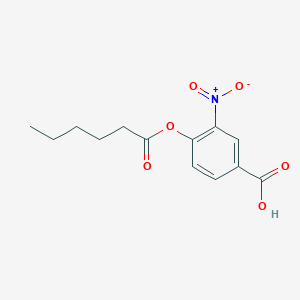

![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
